molecular formula C19H18N2O3 B2489994 N-(4-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 953195-66-9

N-(4-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No. B2489994
CAS RN: 953195-66-9
M. Wt: 322.364
InChI Key: IUESGIKHLGMPGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(4-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide and related compounds involves multi-step chemical processes. For example, Prabhakaran et al. (2006) described the synthesis of a similar compound, AC90179, through a three-step process starting from p-tolylmethylamine, yielding a product with high chemical purity and specific activity (Prabhakaran et al., 2006). Sakai et al. (2022) reported on reagents facilitating the conversion to N-alkylacetamides, highlighting the versatility and efficiency in synthesizing acetamide derivatives (Sakai et al., 2022).

Scientific Research Applications

Antimicrobial Activity

Research has explored the antimicrobial potential of derivatives related to N-(4-methoxybenzyl)-2-(5-phenylisoxazol-3-yl)acetamide. For instance, rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives show significant activity against mycobacteria, including Mycobacterium tuberculosis, and exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

Antitumor Activity

Compounds structurally related to this compound have been synthesized and evaluated for their potential as anticancer agents. One novel compound showed potent antitumor activity against various cancer cells in vitro, demonstrating the ability to disrupt microtubule assembly, induce cell cycle arrest, and trigger apoptosis in human hepatocellular carcinoma cells (Wu et al., 2009).

Synthesis and Computational Studies

Studies have also focused on the synthesis and evaluation of derivatives for their potential in various applications, including as imaging probes for 5-HT2A receptors (Prabhakaran et al., 2006) and in the investigation of their photoreactivity for potential applications in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and Enzyme Inhibitory Activities

The synthesis of N-(substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives demonstrated enzyme inhibitory activities against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, highlighting the compound's potential in enzyme inhibition studies (Virk et al., 2018).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-23-17-9-7-14(8-10-17)13-20-19(22)12-16-11-18(24-21-16)15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUESGIKHLGMPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.